

An In-depth Technical Guide to the Physical and Chemical Characteristics of Octylparaben

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethylhexyl 4-hydroxybenzoate*

Cat. No.: *B1217064*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylparaben, with the chemical name octyl 4-hydroxybenzoate, is an organic compound belonging to the paraben family.^[1] Parabens are esters of p-hydroxybenzoic acid and are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.^{[2][3]} The efficacy of parabens as antimicrobial agents generally increases with the length of the alkyl chain.^[2] Octylparaben, with its eight-carbon alkyl chain, is a lipophilic compound with specific applications and a distinct toxicological profile. This guide provides a comprehensive overview of the physical and chemical characteristics of octylparaben, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological signaling pathway interactions.

Physical and Chemical Properties

The physical and chemical properties of octylparaben are summarized in the tables below. This data is essential for its application in various formulations and for understanding its behavior in biological and environmental systems.

Identification and General Properties

Property	Value	Reference(s)
Chemical Name	Octyl 4-hydroxybenzoate	[1]
Synonyms	n-Octyl 4-hydroxybenzoate, Octyl paraben	[1] [3]
CAS Number	1219-38-1	[1]
Molecular Formula	C ₁₅ H ₂₂ O ₃	[1]
Molecular Weight	250.33 g/mol	[1]
Appearance	White to off-white solid/crystalline powder	[3]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	52-53 °C	[3]
Boiling Point	172 °C at 0.1 mmHg	[3]
Density	1.0589 g/cm ³ (rough estimate)	[3]
Refractive Index	1.5600 (estimate)	[3]
pKa	8.23 ± 0.15 (Predicted)	[3]
LogP (Octanol-Water Partition Coefficient)	5.4	[1]
Water Solubility	Insoluble	[3]
Solubility in Organic Solvents	Soluble in alcohol, phenoxyethanol, and propylene glycol. Slightly soluble in chloroform and methanol.	[3]
UV max (λ _{max})	283 nm (in Ethanol)	[3]

Experimental Protocols

Synthesis of Octylparaben via Esterification

A common method for the synthesis of octylparaben is the esterification of p-hydroxybenzoic acid with n-octanol.^[4] A green chemistry approach utilizing a reusable solid acid catalyst is described below.

Materials:

- p-Hydroxybenzoic acid
- n-Octanol
- Montmorillonite K10 clay (catalyst)
- Ethyl acetate
- Petroleum ether
- Silica gel (60-120 mesh)
- Round bottom flask (50 mL)
- Reflux condenser
- Heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

- A mixture of p-hydroxybenzoic acid (1.38 g, 10 mmol), montmorillonite K10 clay (0.27 g, 20 wt% of the acid), and n-octanol (10 mL) is placed in a 50 mL round bottom flask.
- The flask is fitted with a reflux condenser and the mixture is heated to the reflux temperature of n-octanol for 10-12 hours.

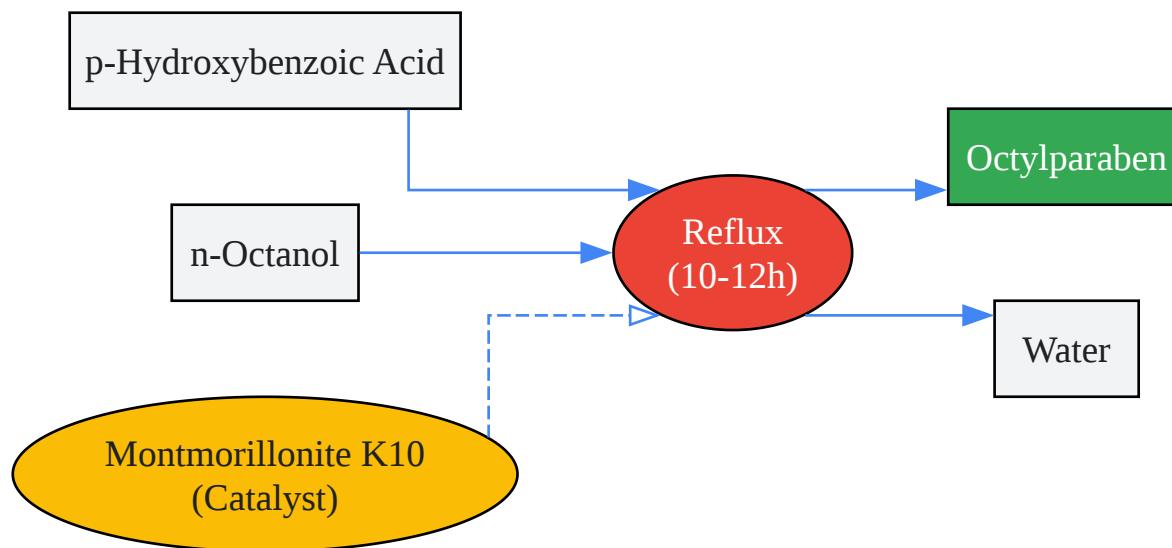
- After the reaction is complete, the mixture is cooled to room temperature.
- The catalyst is removed by filtration.
- Excess n-octanol is removed from the filtrate by evaporation under reduced pressure.
- The crude product is dissolved in a minimal amount of 5% ethyl acetate in petroleum ether (50 mL).
- The solution is passed through a short column of silica gel to remove any remaining impurities.
- The solvent is evaporated from the purified solution to yield pure octylparaben.

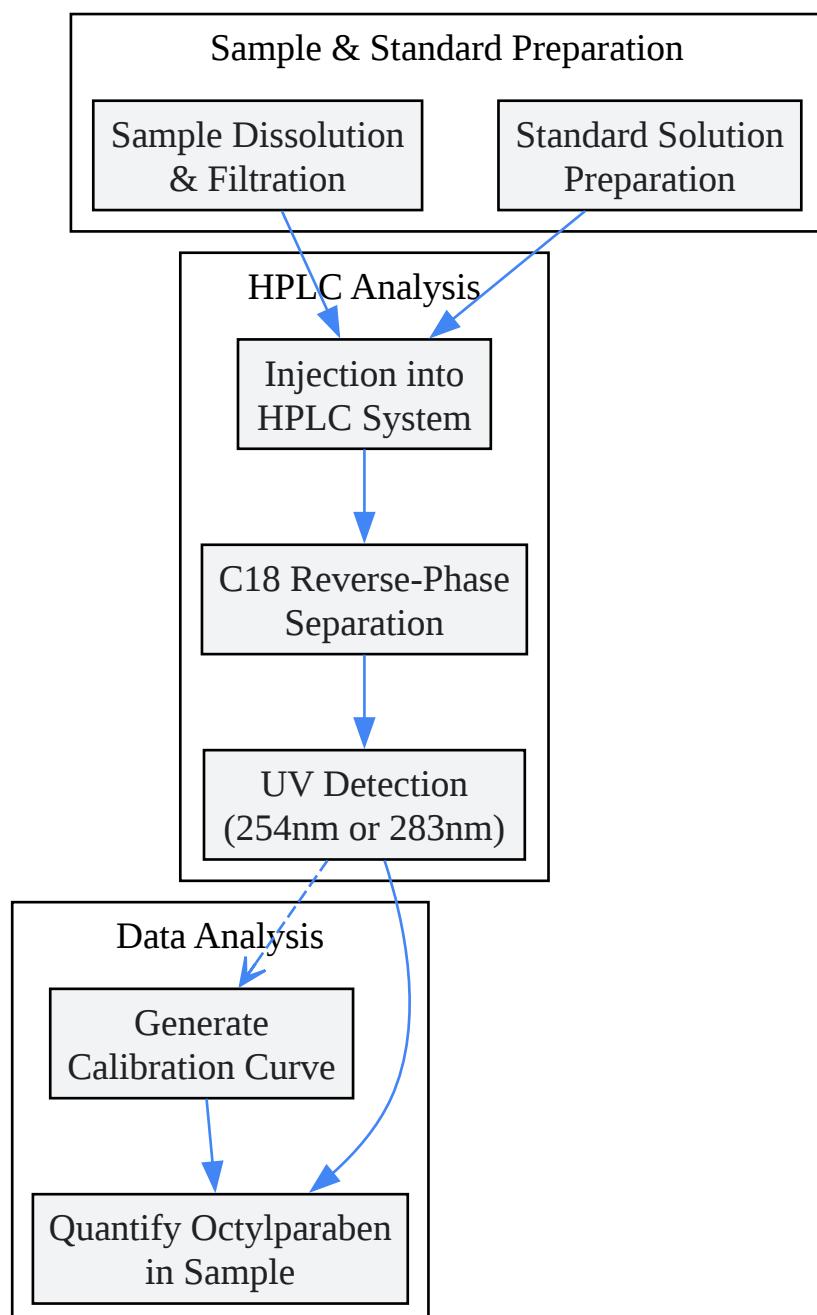
Determination of Octylparaben by High-Performance Liquid Chromatography (HPLC)

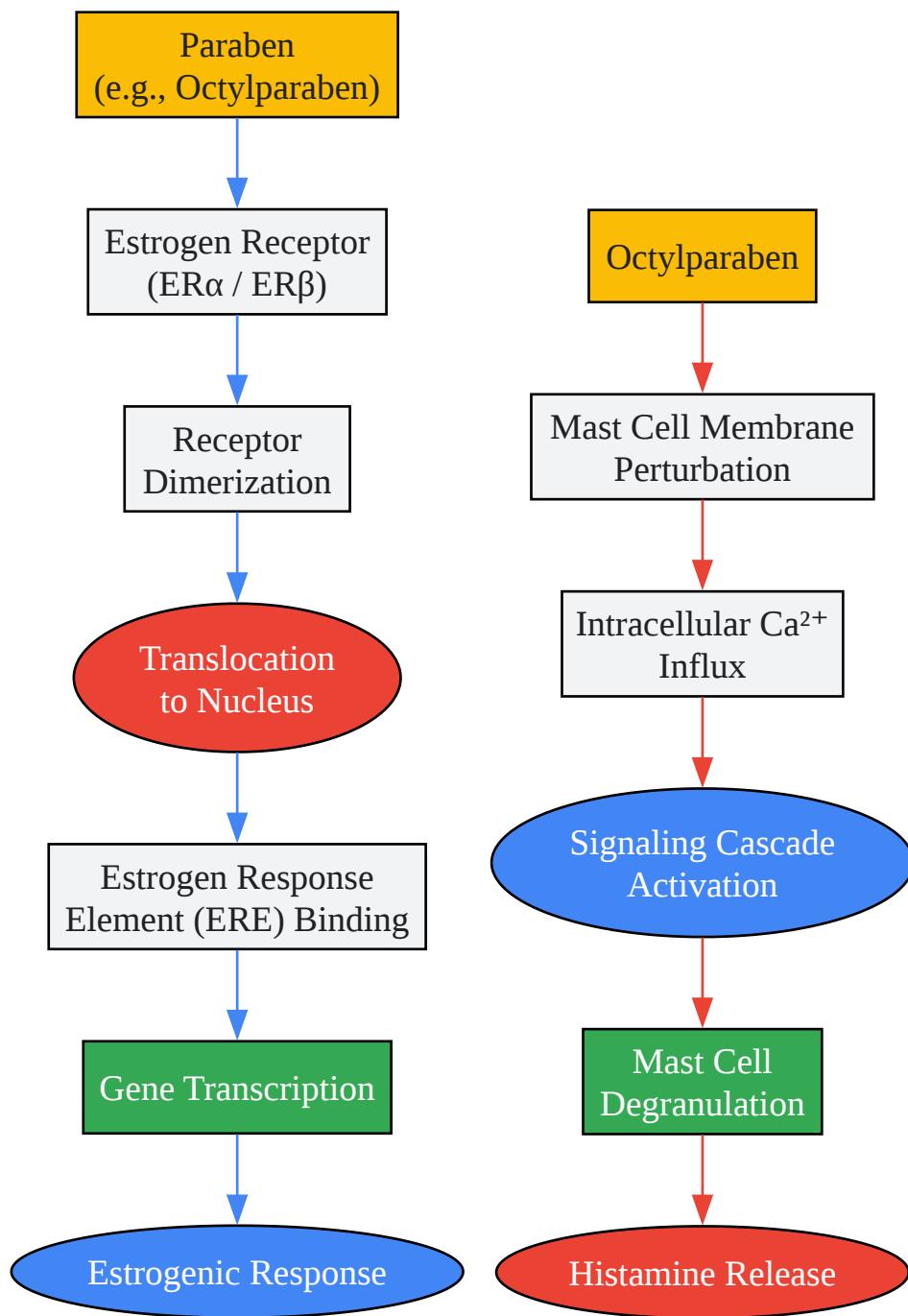
HPLC is a widely used technique for the quantitative analysis of parabens in various matrices. [5][6][7][8] A general protocol for the determination of octylparaben is provided below.

Materials and Equipment:

- HPLC system with a UV detector
- C18 reverse-phase column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Octylparaben standard
- Sample containing octylparaben
- Syringe filters (0.45 μ m)


- Volumetric flasks and pipettes


Procedure:


- Preparation of Standard Solutions: A stock solution of octylparaben (e.g., 100 µg/mL) is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 20 µg/mL.[5]
- Sample Preparation: The sample is accurately weighed or measured and dissolved in methanol. The solution may require sonication to ensure complete dissolution of the analyte. The solution is then filtered through a 0.45 µm syringe filter.[8]
- Chromatographic Conditions:
 - Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: Ambient or controlled (e.g., 30 °C).
 - Detection Wavelength: 254 nm or the λ_{max} of octylparaben (283 nm).[3]
 - Injection Volume: 20 µL.
- Analysis: The standard solutions are injected into the HPLC system to generate a calibration curve of peak area versus concentration. The prepared sample solution is then injected, and the peak area of octylparaben is measured.
- Quantification: The concentration of octylparaben in the sample is determined by comparing its peak area to the calibration curve.

Visualizations: Pathways and Workflows

Synthesis of Octylparaben

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octylparaben | C15H22O3 | CID 14642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octyl paraben | 1219-38-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Characteristics of Octylparaben]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217064#physical-and-chemical-characteristics-of-octylparaben]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com